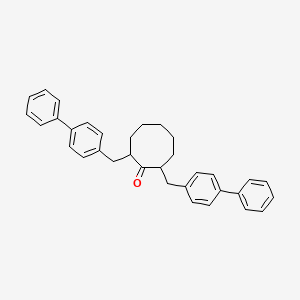
1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene is an organic compound characterized by its unique structure, which includes an ethoxy group, a methylsulfanyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-ethoxy-2-(methylsulfanyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene exerts its effects depends on the specific application. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular function. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or other cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
- 1-Ethoxy-2-(methylsulfanyl)benzene
- 1-Ethoxy-2-(methylsulfonyl)benzene
- 1-Ethoxy-2-(methylsulfanyl)-4-aminobenzene
Comparison: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
60658-36-8 |
|---|---|
Fórmula molecular |
C9H11NO3S |
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
1-ethoxy-2-methylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3S/c1-3-13-8-5-4-7(10(11)12)6-9(8)14-2/h4-6H,3H2,1-2H3 |
Clave InChI |
BBLRAGFOIQZQIP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B13931875.png)

![3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931882.png)


